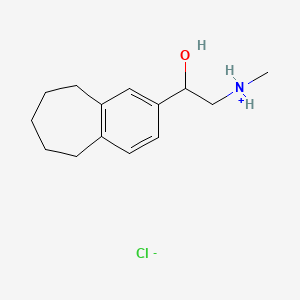
5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-((methylamino)methyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-((methylamino)methyl)-, hydrochloride is a chemical compound with the molecular formula C14-H21-N-O.Cl-H and a molecular weight of 255.82 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-((methylamino)methyl)-, hydrochloride involves several steps. The synthetic routes typically include the following steps:
Formation of the Benzocycloheptene Ring: This step involves the cyclization of appropriate precursors to form the benzocycloheptene ring structure.
Introduction of the Methanol Group: The methanol group is introduced through a reaction with a suitable alcohol precursor.
Addition of the Methylamino Group: The methylamino group is added via a substitution reaction with a methylamine derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-((methylamino)methyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Applications De Recherche Scientifique
5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-((methylamino)methyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain medical conditions.
Mécanisme D'action
The mechanism of action of 5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-((methylamino)methyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-((methylamino)methyl)-, hydrochloride can be compared with similar compounds such as:
5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-((cyclohexylamino)methyl)-, hydrochloride: This compound has a cyclohexylamino group instead of a methylamino group.
5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-(((2-methylpropyl)amino)methyl)-, hydrochloride: This compound has a 2-methylpropylamino group.
The uniqueness of this compound lies in its specific chemical structure and the presence of the methylamino group, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
42882-68-8 |
|---|---|
Formule moléculaire |
C14H22ClNO |
Poids moléculaire |
255.78 g/mol |
Nom IUPAC |
[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]-methylazanium;chloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-15-10-14(16)13-8-7-11-5-3-2-4-6-12(11)9-13;/h7-9,14-16H,2-6,10H2,1H3;1H |
Clé InChI |
UYKUCYKHIILGCZ-UHFFFAOYSA-N |
SMILES canonique |
C[NH2+]CC(C1=CC2=C(CCCCC2)C=C1)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B13747072.png)

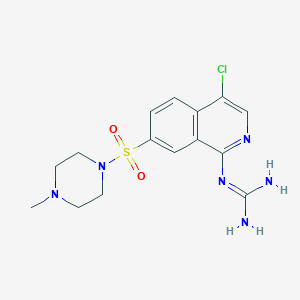
![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
![Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine](/img/structure/B13747097.png)
![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B13747112.png)
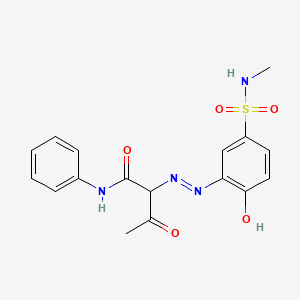



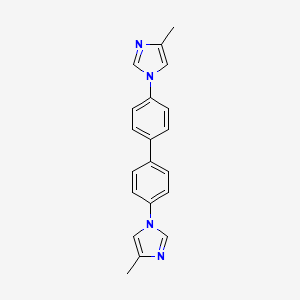
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)
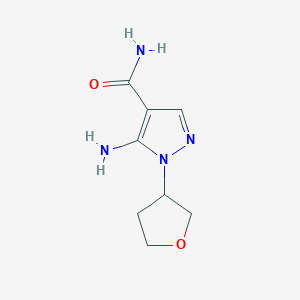
![[3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride](/img/structure/B13747147.png)
